PROTAC |A-synuclein degrader 5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROTAC α-synuclein degrader 5 is a highly selective small-molecule degrader designed to target and degrade α-synuclein aggregates. This compound is particularly significant in the context of neurodegenerative diseases such as Parkinson’s disease, where α-synuclein aggregation plays a crucial role in disease progression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC α-synuclein degrader 5 involves the conjugation of a probe molecule (sery308) with E3 ligase ligands. The synthetic route typically includes multiple steps of organic synthesis, including coupling reactions, purification, and characterization . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of PROTAC α-synuclein degrader 5 would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and adhering to regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality control .
Análisis De Reacciones Químicas
Types of Reactions
PROTAC α-synuclein degrader 5 primarily undergoes degradation reactions facilitated by the ubiquitin-proteasome system. It does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions
The degradation process involves the formation of a ternary complex between the target protein (α-synuclein), the PROTAC molecule, and the E3 ubiquitin ligase. This complex formation is facilitated by the specific binding affinities of the PROTAC molecule to both the target protein and the E3 ligase .
Major Products Formed
The major product of the degradation reaction is the ubiquitinated α-synuclein, which is subsequently degraded by the proteasome into smaller peptides and amino acids .
Aplicaciones Científicas De Investigación
PROTAC α-synuclein degrader 5 has a wide range of scientific research applications:
Chemistry: Used as a tool to study protein degradation pathways and the ubiquitin-proteasome system.
Biology: Employed in research on neurodegenerative diseases to understand the role of α-synuclein aggregation and its degradation.
Medicine: Investigated as a potential therapeutic agent for treating Parkinson’s disease and other synucleinopathies.
Industry: Utilized in the development of targeted protein degradation technologies and drug discovery
Mecanismo De Acción
PROTAC α-synuclein degrader 5 exerts its effects by forming a ternary complex with α-synuclein and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of α-synuclein, marking it for degradation by the proteasome. The degradation of α-synuclein aggregates helps to alleviate cellular toxicity and mitigate disease progression in neurodegenerative disorders .
Comparación Con Compuestos Similares
Similar Compounds
PROTAC α-synuclein degrader 3: Another selective degrader targeting α-synuclein, used in Parkinson’s disease research.
AUTOTAC chemicals: Macroautophagy-based targeted protein degradation compounds that also target α-synuclein aggregates.
Uniqueness
PROTAC α-synuclein degrader 5 is unique due to its high selectivity and efficiency in degrading α-synuclein aggregates. It exhibits a DC50 value of 7.51 μM and a maximum degradation rate (Dmax) of 89%, making it a potent tool for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C39H41N7O10 |
---|---|
Peso molecular |
767.8 g/mol |
Nombre IUPAC |
2-[3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]anilino]-N-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl]acetamide |
InChI |
InChI=1S/C39H41N7O10/c47-34-10-8-31(37(49)43-34)46-38(50)27-5-2-6-28(36(27)39(46)51)40-11-13-52-15-17-54-18-16-53-14-12-41-35(48)22-42-26-4-1-3-24(19-26)29-21-30(45-44-29)25-7-9-32-33(20-25)56-23-55-32/h1-7,9,19-21,31,40,42H,8,10-18,22-23H2,(H,41,48)(H,44,45)(H,43,47,49) |
Clave InChI |
IYFKRANQUJUTKF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCNC(=O)CNC4=CC=CC(=C4)C5=NNC(=C5)C6=CC7=C(C=C6)OCO7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.